tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 183288-43-9
VCID: VC21279485
InChI: InChI=1S/C20H26N2O5/c1-5-25-18(23)17-13-14-12-15(6-7-16(14)26-17)21-8-10-22(11-9-21)19(24)27-20(2,3)4/h6-7,12-13H,5,8-11H2,1-4H3
SMILES: CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Molecular Formula: C20H26N2O5
Molecular Weight: 374.4 g/mol

tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate

CAS No.: 183288-43-9

Cat. No.: VC21279485

Molecular Formula: C20H26N2O5

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate - 183288-43-9

Specification

CAS No. 183288-43-9
Molecular Formula C20H26N2O5
Molecular Weight 374.4 g/mol
IUPAC Name tert-butyl 4-(2-ethoxycarbonyl-1-benzofuran-5-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C20H26N2O5/c1-5-25-18(23)17-13-14-12-15(6-7-16(14)26-17)21-8-10-22(11-9-21)19(24)27-20(2,3)4/h6-7,12-13H,5,8-11H2,1-4H3
Standard InChI Key UGJBHBXXMCVEIH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C

Introduction

Physical and Chemical Properties

tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate exhibits distinct physical and chemical properties that influence its handling, storage, and application in pharmaceutical synthesis. The compound appears as a light yellow solid powder, making it easily distinguishable and manageable in laboratory settings . Its physical state facilitates various synthetic manipulations and simplified handling procedures during pharmaceutical production processes.

The compound has a molecular formula of C20H26N2O5 with a corresponding molar mass of 374.43 g/mol . This relatively high molecular weight reflects its complex structure incorporating multiple functional groups. The density of the compound is approximately 1.2±0.1 g/cm³, which is typical for organic solids of this structural class . The boiling point is predicted to be 494.0±45.0°C at standard pressure (760 mmHg), indicating high thermal stability, while the flash point is estimated at 252.6±28.7°C, suggesting reasonable safety during normal handling conditions .

The compound has an estimated pKa value of 0.13±0.70, indicating its acid-base properties . The refractive index is approximately 1.565, which can be useful for identification and purity assessment purposes . These fundamental physical properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC20H26N2O5
Molar Mass374.43 g/mol
AppearanceLight yellow solid powder
Density1.202 g/cm³ (1.2±0.1 g/cm³)
Boiling Point494.0±45.0°C at 760 mmHg
Flash Point252.6±28.7°C
pKa0.13±0.70 (Predicted)
Refractive Index1.565

From a chemical reactivity perspective, the compound contains several reactive functional groups. The ethoxycarbonyl (ester) group at the 2-position of the benzofuran ring can undergo hydrolysis, transesterification, or amidation reactions. The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen is acid-labile and can be selectively cleaved under acidic conditions to reveal the free piperazine nitrogen for further functionalization in subsequent synthetic steps .

Synthesis Methods

The synthesis of tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate has been the subject of considerable research aimed at developing more efficient, cost-effective, and environmentally friendly production methods. Recent advances have significantly improved both the yield and environmental impact of its synthesis pathways . Traditional methods often employed highly toxic reagents like mechlorethamine hydrochloride, but modern approaches have successfully eliminated these hazardous materials through alternative reaction pathways .

One notable synthetic innovation involves the application of Ullmann coupling reaction to introduce the piperazine ring to the benzofuran scaffold . This approach represents a significant advancement in synthetic methodology as it replaces toxic reagents with more environmentally benign alternatives. The Ullmann coupling is a copper-catalyzed reaction that forms carbon-nitrogen bonds, allowing for the attachment of the Boc-protected piperazine unit to the benzofuran core structure . This method has proven to be particularly advantageous as it utilizes relatively inexpensive copper catalysts rather than more costly palladium-based systems, making the synthesis more economically viable for industrial-scale production .

Research has documented the optimization of this synthetic pathway with the following key reaction yields:

  • Cyclization reaction: 60% yield

  • Ullmann coupling reaction: 40.6% yield

The synthesis generally follows a multi-step process involving:

  • Formation of the benzofuran core structure

  • Introduction of the ethoxycarbonyl group at the 2-position

  • Coupling of the Boc-protected piperazine at the 5-position via Ullmann coupling

  • Purification and isolation of the final product

A related synthetic approach has also been developed for the production of tert-butyl 4-(2-carbamoylbenzofuran-5-yl)piperazine-1-carboxylate, which shares a similar structural backbone but features an amide group instead of an ester at the 2-position of the benzofuran ring . This alternative synthesis demonstrates promising yields:

  • Ammoniation reaction: 80.1% yield

  • Ullmann coupling reaction: 48.2% yield

These synthetic methodologies demonstrate the ongoing efforts to develop more sustainable and efficient processes for the production of pharmaceutical intermediates, with particular emphasis on reducing environmental impact while maintaining or improving reaction yields.

Applications in Pharmaceutical Development

tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate serves as an essential intermediate in the pharmaceutical industry, most notably in the synthesis of antidepressant medications. Its primary application is as a key precursor in the production of Vilazodone (CAS: 163521-12-8), a significant antidepressant drug used in the treatment of major depressive disorder . The compound's structural features, particularly the combination of benzofuran and piperazine moieties, contribute to the pharmacological properties of the final active pharmaceutical ingredient.

The compound can be transformed into 5-(1-piperazinyl)-benzofuran-2-formamide, another crucial intermediate in the Vilazodone synthesis pathway . This transformation typically involves the hydrolysis of the ethoxycarbonyl group followed by conversion to an amide and subsequent deprotection of the Boc group. The resulting intermediate contains the core structural elements necessary for the pharmacological activity of Vilazodone.

In addition to its role in Vilazodone synthesis, the compound has been identified as an intermediate in the production of Veratrazodone hydrochloride (CAS: 163521-08-2), further demonstrating its versatility in pharmaceutical applications . This dual utility in different drug synthesis pathways underscores its significance in medicinal chemistry and pharmaceutical development.

The advantages of using this particular intermediate include:

  • The presence of orthogonally protected functional groups allowing for selective chemical transformations

  • The benzofuran core provides a rigid scaffold that can influence the binding properties of the final drug to its biological targets

  • The piperazine moiety offers a point of attachment for additional functional groups that can modify the pharmacokinetic and pharmacodynamic properties of the resulting medications

Research continues to explore potential applications of this intermediate in the development of novel pharmaceutical compounds, particularly those targeting neurological and psychiatric conditions where serotonergic mechanisms play a significant role.

Future Research Directions

The development and application of tert-Butyl 4-(2-(ethoxycarbonyl)benzofuran-5-yl)piperazine-1-carboxylate represent an evolving area of pharmaceutical research with several promising directions for future investigation. Current research has established its importance as a key intermediate in antidepressant drug synthesis, but opportunities exist to expand its utility and improve its production methodologies.

One significant area for future research involves further optimization of the synthetic pathways. While recent advances using Ullmann coupling reactions have improved yields and reduced environmental impact, there remains substantial room for enhancement . The current documented yields for the Ullmann coupling reaction (40.6%) indicate potential for improvement through catalyst design, reaction condition optimization, or alternative coupling strategies . Research aimed at increasing these yields would have significant implications for industrial-scale production efficiency and cost-effectiveness.

The exploration of alternative catalytic systems represents another promising research direction. Current methods rely on copper catalysts, which, while less expensive than palladium alternatives, might be further improved through the development of novel ligand systems or heterogeneous catalysts that offer enhanced activity, selectivity, or recyclability . Such advances could further reduce the environmental footprint of the synthesis process while potentially improving economic viability.

Structure-activity relationship studies incorporating this intermediate or its derivatives could lead to the discovery of novel pharmaceutical compounds with improved efficacy or reduced side effects compared to existing medications. The benzofuran-piperazine scaffold provides a versatile template for medicinal chemistry explorations, potentially yielding new candidates for neurological and psychiatric disorders beyond depression.

Green chemistry approaches to the synthesis and processing of this intermediate align with increasing industry emphasis on sustainability. Research into continuous flow chemistry, solvent-free conditions, or biocatalytic methods could further reduce the environmental impact of its production. Additionally, the development of analytical methods for purity determination and quality control would support regulatory compliance and consistent product quality in pharmaceutical manufacturing.

As pharmaceutical research continues to evolve, this intermediate is likely to find applications in an expanding range of drug discovery and development programs, underscoring the importance of ongoing research into its chemistry, properties, and applications.

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